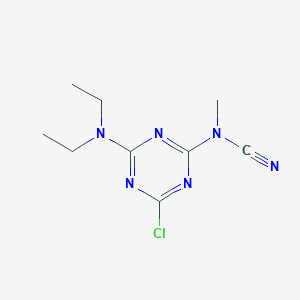
6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a diethylamino group, and a cyanamide group attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanamide with a suitable triazine precursor. One common method is the reaction of cyanamide with 4-chloro-6-(diethylamino)-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production capacity, cost considerations, and safety requirements. Industrial production methods often involve the use of automated reactors and advanced process control systems to ensure consistent product quality and minimize environmental impact.
化学反応の分析
Types of Reactions
6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The cyanamide group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield various triazine derivatives with different functional groups, while oxidation reactions can produce oxidized triazine compounds.
科学的研究の応用
6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives. It is also used in studies of reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell growth inhibition or cell death. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives, such as:
- 4-Chloro-6-(methylamino)-1,3,5-triazine
- 4-Chloro-6-(ethylamino)-1,3,5-triazine
- 4-Chloro-6-(dimethylamino)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the cyanamide group allows for unique interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13ClN6 |
|---|---|
分子量 |
240.69g/mol |
IUPAC名 |
[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-methylcyanamide |
InChI |
InChI=1S/C9H13ClN6/c1-4-16(5-2)9-13-7(10)12-8(14-9)15(3)6-11/h4-5H2,1-3H3 |
InChIキー |
HYIDVBFCBSEMDN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)N(C)C#N)Cl |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)N(C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















